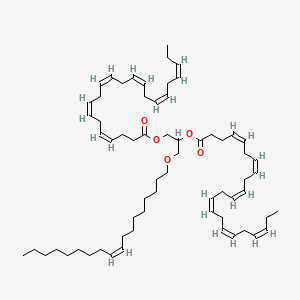

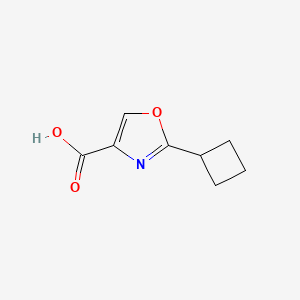

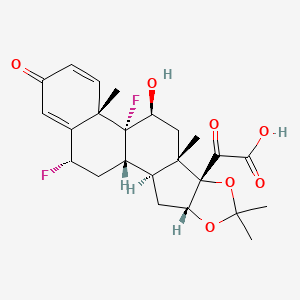

![molecular formula C19H27N5O5S B568974 Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate CAS No. 1621083-43-9](/img/structure/B568974.png)

Tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a carbamate derivative, which are organic compounds derived from carbamic acid (NH2COOH). The structure suggests the presence of an aminophenyl group (aniline derivative), a pyrazine ring (a six-membered ring with two nitrogen atoms), and a tert-butyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, carbamates are typically synthesized through the reaction of alcohols with isocyanates. In the case of tert-butyl carbamates, they are often used in the synthesis of N-Boc-protected anilines .Chemical Reactions Analysis

Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions. For example, they have been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Carbamates, for example, often have moderate polarity due to the presence of the carbamate group .Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Catalysis

Sulphonated resins have been investigated for their role in the synthesis of methyl tert-butyl ether (MTBE), an important anti-knocking additive in gasoline. This research focuses on the environmental and stability concerns associated with current catalysts and explores heteropoly acids (HPA) like dodecatungstosilicic acid H4SiW12O40 (HSiW) as prospective alternatives. The study discusses the catalytic reaction mechanism, kinetic measurements, and the effect of different oxide supports on catalytic activity, emphasizing the search for environmentally friendly and stable catalysts for MTBE synthesis (Bielański et al., 2003).

Environmental Impacts and Biodegradation

The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been reviewed, highlighting the microbial capacity to degrade ETBE under aerobic conditions through various intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA). This review also discusses the genes facilitating ETBE transformation, emphasizing the potential for natural attenuation and enhanced bioremediation strategies (Thornton et al., 2020).

Synthesis and Applications of Related Compounds

The synthesis of N-heterocycles using chiral sulfinamides, particularly tert-butanesulfinamide, has been explored for its role in the stereoselective synthesis of amines and their derivatives. This review covers methodologies for synthesizing piperidines, pyrrolidines, azetidines, and their fused derivatives, showcasing the importance of sulfinamides in the creation of structurally diverse and therapeutically relevant compounds (Philip et al., 2020).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound is a complex organic molecule that may interact with various proteins or enzymes in the body .

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding, ionic interactions, or hydrophobic interactions .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways it may influence .

Pharmacokinetics

Based on its molecular weight (20826 g/mol) and predicted properties such as melting point (109-114 °C) and density (1152±006 g/cm3), it may have moderate bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability .

Eigenschaften

IUPAC Name |

tert-butyl N-[3-[5-[(4-aminophenyl)sulfonylamino]-6-methoxypyrazin-2-yl]propyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27N5O5S/c1-19(2,3)29-18(25)21-11-5-6-14-12-22-16(17(23-14)28-4)24-30(26,27)15-9-7-13(20)8-10-15/h7-10,12H,5-6,11,20H2,1-4H3,(H,21,25)(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVIYPQEJIVJJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC1=CN=C(C(=N1)OC)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

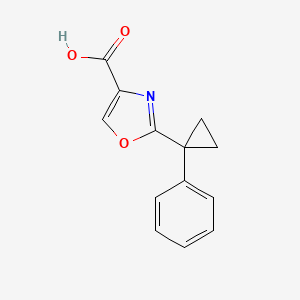

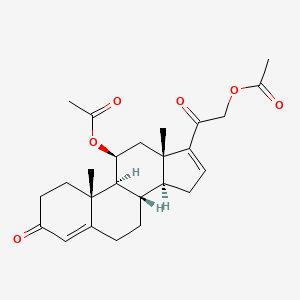

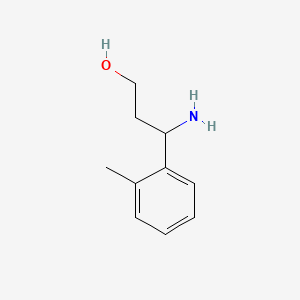

![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)